![molecular formula C16H31N3O3S B5518161 1-(ethylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5518161.png)
1-(ethylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the preparation of base structures followed by various functional group transformations. For instance, derivatives of piperidine and pyrrolidine, which are closely related to our compound of interest, have been synthesized through methods involving conjugate additions, acylation, and intramolecular alkylation. These processes are crucial for forming the piperidine and pyrrolidine rings, key components of our target compound (Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like IR, NMR, and mass spectrometry. These analytical methods provide detailed information on the molecular skeleton, helping to understand the spatial arrangement and electronic environment of the molecule, which are crucial for predicting its reactivity and interaction with biological targets (Ban et al., 2023).
Chemical Reactions and Properties
The chemical behavior of our compound can be inferred from related studies, where reactivity towards various reagents and conditions has been explored. For example, sulfonamide and piperidine derivatives exhibit a range of reactions, including aminosulfonylation, which introduces sulfonylmethyl groups into the molecule, significantly altering its chemical properties and potential for further functionalization (Xu et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, can be studied through experimental observations and theoretical calculations. For compounds within this chemical class, solubility in various solvents and stability under different conditions are critical for their application in chemical syntheses and potential pharmaceutical formulations (Shin & Cairns, 2008).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and photostability, define the compound's behavior in chemical reactions and its interaction with biological systems. Studies on related compounds provide insights into the mechanisms of action and the potential for modification to enhance desired properties or reduce undesired reactivity (Philip et al., 2021).
Scientific Research Applications
Synthesis and Biological Evaluation
Research on derivatives similar to "1-(ethylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide" involves the synthesis and biological evaluation of various sulfonyl piperidine compounds. For instance, a study by Khalid et al. (2014) focuses on synthesizing N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives. These compounds were evaluated for their enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant for therapeutic applications in conditions like Alzheimer's disease (H. Khalid, A. Rehman, M. Abbasi, 2014).
Novel Synthetic Approaches
Another dimension of research is exploring new synthetic routes for piperidine derivatives. Massaro et al. (2011) developed a method for synthesizing pyrrolidines and piperidines, offering new perspectives for intramolecular cyclizations. This approach could potentially be applied to synthesize compounds similar to "1-(ethylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide," providing a foundation for further pharmaceutical applications (A. Massaro, A. Mordini, A. Mingardi, J. Klein, D. Andreotti, 2011).
Therapeutic Potential
The therapeutic potential of sulfonyl piperidine derivatives is a significant area of interest. For example, Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-acetylcholinesterase (anti-AChE) activity, identifying compounds with potent inhibitory effects. Such studies highlight the potential of sulfonyl piperidine derivatives in developing new treatments for diseases related to neurotransmitter dysfunction (H. Sugimoto, Y. Tsuchiya, H. Sugumi, K. Higurashi, N. Karibe, Y. Iimura, A. Sasaki, Y. Kawakami, T. Nakamura, S. Araki, 1990).
properties
IUPAC Name |
1-ethylsulfonyl-N-(3-pyrrolidin-1-ylbutyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3S/c1-3-23(21,22)19-12-6-7-15(13-19)16(20)17-9-8-14(2)18-10-4-5-11-18/h14-15H,3-13H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMDXJVHEBMSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCCC(C)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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